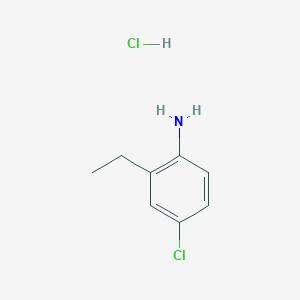

(4-Chloro-2-ethylphenyl)amine hydrochloride

Descripción

(4-Chloro-2-ethylphenyl)amine hydrochloride (CAS: 30273-39-3) is an aromatic amine derivative with the molecular formula C₈H₁₀ClN·HCl and a molecular weight of 155.62 g/mol (base) . Structurally, it consists of a benzene ring substituted with a chlorine atom at the para position, an ethyl group at the ortho position, and an amine functional group that is protonated as a hydrochloride salt. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials .

Its lipophilicity, a critical parameter for drug design, can be inferred from analogous compounds (e.g., log k values derived from HPLC studies of similar chlorinated phenylamines) .

Propiedades

IUPAC Name |

4-chloro-2-ethylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-2-6-5-7(9)3-4-8(6)10;/h3-5H,2,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDSCNDLPIBBRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-ethylphenyl)amine hydrochloride typically involves the chlorination of 2-ethylaniline. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

(4-Chloro-2-ethylphenyl)amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenylamine derivatives.

Aplicaciones Científicas De Investigación

(4-Chloro-2-ethylphenyl)amine hydrochloride is a chemical compound with diverse applications, particularly in scientific research, dye manufacturing, and potentially in pharmaceuticals. It features a chloro group attached to the para position of an ethyl-substituted aniline structure, classifying it within the aniline class of compounds.

Scientific Research Applications

This compound is a versatile compound with applications in:

- Dye Manufacturing 4-Chloro-ortho-toluidine and its hydrochloride salt are used to produce azo dyes for materials like cotton, silk, acetate, and nylon . It serves as an intermediate in the production of Pigment Red 7 and Pigment Yellow 49 . Additionally, it is utilized as an azoic diazo component in the synthesis of certain azoic dyes, which involve diazotization of a primary amine component and coupling with a naphthol-derived component .

- Pharmaceutical Research Its potential pharmaceutical uses highlight its versatility within the chemical landscape.

Case Studies and Research Findings

- Metabolite of Chlordimeform: 4-Chloro-ortho-toluidine is identified as a major metabolite of chlordimeform, an insecticide . Studies have detected it in the urine of workers exposed to chlordimeform, particularly in packaging and application processes . For instance, one study found 4-chloro-ortho-toluidine at a concentration of 240 μg/L in the urine of an agricultural worker exposed to chlordimeform in a cotton-growing area .

- Environmental Detection: 4-Chloro-ortho-toluidine has been found in plant materials treated with chlordimeform, such as young bean leaves, grape stems, prunes, and apples . It has also been detected in rice grains and straw parts following experimental field applications of chlordimeform .

- Toxicology Research: Studies involving rats and mice have explored the toxicological effects of 4-chloro-ortho-toluidine hydrochloride. For example, one study on rats involved dietary administration of 4-chloro-ortho-toluidine hydrochloride at varying concentrations over several months to assess tumor incidence .

Mecanismo De Acción

The mechanism of action of (4-Chloro-2-ethylphenyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

N-(3-Ethylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine Hydrochloride (Erlotinib Hydrochloride)

- Molecular Formula : C₂₂H₂₃N₃O₄·HCl

- Key Features : A quinazoline-based tyrosine kinase inhibitor with a crystalline β-modification (melting point: 212.4°C) .

- Comparison: Unlike this compound, erlotinib incorporates a heterocyclic quinazoline core and methoxyethoxy side chains, enhancing its bioavailability and target specificity in cancer therapy. The hydrochloride salt form improves solubility for intravenous administration .

2-(4-Chlorophenyl)ethylamine Hydrochloride

2-(2-Chloro-4-fluorophenyl)ethan-1-amine Hydrochloride

- Molecular Formula : C₈H₈ClFNH₂·HCl

- Key Features : Combines chloro and fluoro substituents, enhancing electronic effects for binding interactions in medicinal chemistry .

- Comparison : The fluorine atom introduces stronger electron-withdrawing effects, altering pKa and lipophilicity (log k ~1.8 estimated) compared to the purely chloro/ethyl-substituted analog .

Functional Analogs

4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl Alkyl Carbamates

- Molecular Formula : Variable (e.g., 4a–i series in Ferriz et al. ).

- Key Features : Carbamate derivatives with dual chloro substitution. Lipophilicity ranges from log k 2.1–3.5 (HPLC-derived) .

- Comparison : The carbamate group introduces hydrolytic instability but enhances membrane permeability compared to the simpler amine hydrochloride .

[2-(3-Phenylpropoxy)phenyl]amine Hydrochloride

- Molecular Formula: C₁₅H₁₆ClNO

- Key Features : Aryl ether linkage and extended alkyl chain improve binding to hydrophobic enzyme pockets .

- Comparison : The propoxy group increases molecular weight (248.75 g/mol) and log k (~2.9), making it less polar than this compound .

Comparative Data Table

Key Research Findings

Fluorine substitution shows a balancing effect .

Biological Activity : Bulky substituents (e.g., ethyl in (4-chloro-2-ethylphenyl)amine HCl) improve steric interactions in receptor binding compared to smaller analogs like [2-(4-chlorophenyl)ethyl]methylamine HCl .

Synthetic Utility : The hydrochloride salt form of aryl amines stabilizes reactive intermediates, facilitating purification and storage compared to free bases .

Actividad Biológica

(4-Chloro-2-ethylphenyl)amine hydrochloride is a compound with significant biological activity, primarily due to its structural characteristics that belong to the aniline class of compounds. This article presents a comprehensive overview of its biological properties, synthesis methods, applications, and relevant research findings.

- Molecular Formula : C₈H₁₁ClN

- Molecular Weight : Approximately 192 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water and various organic solvents

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : The compound has been studied for its potential antimicrobial effects, showing activity against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, particularly against certain cancer cell lines.

- Genotoxic Potential : There are indications that the compound may influence genotoxicity, warranting further investigation into its safety profile.

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

- Nitration and Reduction : Starting from an appropriate aromatic precursor, nitration followed by reduction can yield the desired amine.

- Direct Chlorination : Chlorination of 2-ethylphenylamine using chlorine gas or chlorinating agents can produce (4-Chloro-2-ethylphenyl)amine.

Applications

This compound finds applications in various fields:

- Pharmaceutical Research : Investigated as a potential drug candidate due to its biological properties.

- Dye Manufacturing : Utilized as an intermediate in the production of azo dyes for textiles.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects with IC₅₀ values indicating potential effectiveness against:

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| MCF-7 | 1.5 |

| HeLa | 2.0 |

| U-937 | 1.8 |

These values suggest that the compound may induce apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Genotoxicity Studies

Research has indicated that exposure to this compound may lead to structural perturbations in proteins, raising concerns about its genotoxic effects. A study utilizing human serum albumin (HSA) as a model showed that the compound could induce fibrillar aggregation, which is often associated with genotoxicity .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Anticancer Activity | Genotoxic Potential |

|---|---|---|---|

| (4-Chloro-2-ethylphenyl)amine | C₈H₁₁ClN | Moderate | Yes |

| 4-Chloroaniline | C₆H₆ClN | Low | Yes |

| 4-Chloro-ortho-toluidine | C₇H₈ClN | High | Yes |

This comparison illustrates that while this compound has moderate anticancer activity, it shares genotoxic potential with other similar compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Chloro-2-ethylphenyl)amine hydrochloride, and how is the product characterized?

- Synthesis : The compound can be synthesized via chlorination of 2-ethylaniline. A reported route achieves a 42% yield using 2-ethylaniline as a starting material, followed by hydrochloric acid treatment to form the hydrochloride salt .

- Characterization : Key techniques include:

- NMR Spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- HPLC for quantitative analysis of impurities (e.g., unreacted precursors).

- Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns .

Q. How does the stability of this compound vary under different storage conditions?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Hygroscopicity : Monitor mass changes under controlled humidity (e.g., 25°C, 60% RH).

- Light Sensitivity : Conduct accelerated degradation studies using UV/vis exposure and compare results via HPLC .

Advanced Research Questions

Q. How can the synthetic yield of this compound be optimized while minimizing byproducts?

- Experimental Design :

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) or phase-transfer catalysts to improve regioselectivity.

- Reaction Kinetics : Use in situ IR or Raman spectroscopy to monitor intermediate formation and adjust reaction time/temperature.

- Solvent Optimization : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) for yield and purity .

Q. How can conflicting data on the compound’s reactivity in nucleophilic substitution reactions be resolved?

- Data Contradiction Analysis :

- Computational Modeling : Use DFT calculations to predict activation barriers for competing pathways (e.g., C-Cl vs. C-N bond cleavage).

- Isotopic Labeling : Track reaction intermediates using ²H or ¹⁵N-labeled analogs to identify dominant mechanisms.

- Cross-Study Comparison : Replicate conflicting protocols under identical conditions (e.g., reagent purity, inert atmosphere) to isolate variables .

Q. What advanced analytical methods validate the compound’s purity for pharmacological studies?

- Methodological Approach :

- Chiral HPLC : Resolve enantiomeric impurities if stereochemistry is critical.

- X-ray Crystallography : Confirm crystal structure and salt form (hydrochloride vs. free base).

- ICP-MS : Detect trace metal contaminants from synthesis catalysts (e.g., Fe, Al) .

Q. What strategies enable the synthesis of novel derivatives for structure-activity relationship (SAR) studies?

- Derivatization Pathways :

- Amidine Formation : React with formamidine acetate under reflux to generate amidine analogs (e.g., for agrochemical screening) .

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 4-chloro position .

- Reductive Amination : Modify the ethyl group via alkylation with aldehydes/ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.